Introduction: Brimonidine and the Significance of Isotopic Labeling
Introduction: Brimonidine and the Significance of Isotopic Labeling
An In-Depth Technical Guide to Brimonidine-d4 L-Tartrate: Chemical Structure, Properties, and Analytical Considerations
Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist.[1] Clinically, in its tartrate salt form, it is a first-line agent for the management of open-angle glaucoma and ocular hypertension.[2] Its therapeutic effect is achieved through a dual mechanism: decreasing the production of aqueous humor and enhancing its outflow through the uveoscleral pathway, thereby reducing intraocular pressure.[3][4]
The introduction of isotopically labeled analogs, such as Brimonidine-d4 L-Tartrate, is a critical advancement for pharmaceutical research and development. Stable isotopes, like deuterium (²H or D), provide a powerful tool for researchers. Deuterated compounds are chemically identical to their protium (¹H) counterparts but possess a greater mass. This mass difference, while generally not altering the pharmacological activity, allows for their use as ideal internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization effects, and corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5]
This guide provides a detailed technical overview of Brimonidine-d4 L-Tartrate, focusing on its chemical structure, molecular weight, and the analytical methodologies pertinent to its use in research and drug development.
Core Physicochemical Properties
Brimonidine-d4 L-Tartrate is the deuterated form of Brimonidine L-Tartrate, where four hydrogen atoms have been replaced by deuterium. This substitution results in a predictable increase in its molecular weight.
| Property | Brimonidine Tartrate | Brimonidine-d4 L-Tartrate | Data Source(s) |
| Chemical Name | 5-Bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl-d4)quinoxalin-6-amine L-tartrate | [5][7][8] |
| Molecular Formula | C₁₅H₁₆BrN₅O₆ | C₁₅H₁₂D₄BrN₅O₆ | [9][10][11][12] |
| Molecular Weight | ~442.22 g/mol | ~446.25 g/mol | [5][9][12][13] |
| CAS Number | 70359-46-5 | 1316758-27-6 (for D-tartrate) | [10][12][13] |
| Appearance | Off-white to pale yellow powder | Light yellow to yellow solid | [4][5][7] |
| Solubility | Soluble in water (1.5-34 mg/mL) and DMSO (>60 mg/mL) | Soluble in water (25 mg/mL) and DMSO (50 mg/mL) | [4][5][7] |
| Melting Point | 202-210 °C (decomposes) | >200 °C (decomposes) | [7][12][13] |
Note: The CAS number 1316758-27-6 is listed for the D-tartrate salt of Brimonidine-d4. The L-tartrate form, while chemically distinct in its stereochemistry, would share the same molecular formula and weight.
Detailed Chemical Structure Analysis
The structure of Brimonidine-d4 L-Tartrate consists of two components: the deuterated active moiety, Brimonidine-d4, and the L-tartrate counter-ion, which enhances the solubility and stability of the molecule.
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Brimonidine Core : The core is a quinoxaline derivative, specifically 5-bromo-6-aminoquinoxaline. This aromatic system is crucial for its interaction with the alpha-2 adrenergic receptor.
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Imidazolidinylideneamino Group : Attached to the amino group of the quinoxaline core is a 2-imidazolidinylideneamino group. This portion of the molecule is essential for its agonist activity.
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Deuterium Labeling : In Brimonidine-d4, the four hydrogen atoms on the imidazolidine ring (the -CH₂-CH₂- portion) are replaced with deuterium atoms. This specific placement is synthetically accessible and provides a stable isotopic label that is unlikely to exchange under typical biological or analytical conditions.
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L-Tartrate Salt : The molecule is supplied as a salt with L-tartaric acid. This chiral counter-ion is used to form a stable, crystalline solid with improved handling and formulation properties.
A visual representation of the separate Brimonidine-d4 and L-Tartrate moieties that constitute the salt.
Rationale for Deuterium Labeling in Drug Development
The substitution of hydrogen with deuterium is a key strategy in modern pharmaceutical analysis. The rationale is grounded in the principles of analytical chemistry and pharmacokinetics.
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Internal Standard for Bioanalysis : The primary application of Brimonidine-d4 L-Tartrate is as an internal standard for the accurate quantification of brimonidine in biological matrices (e.g., plasma, aqueous humor).[5][6] Because it shares near-identical physicochemical properties with the non-labeled drug, it behaves identically during sample extraction, chromatographic separation, and ionization in a mass spectrometer. The 4 Dalton mass difference allows the mass spectrometer to detect and quantify both the analyte and the standard independently, ensuring high precision and accuracy by correcting for any analyte loss during sample processing.[6]
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Pharmacokinetic Studies : Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterated position is a site of enzymatic metabolism (e.g., by Cytochrome P450 enzymes), the rate of metabolism at that site can be slowed. While Brimonidine-d4 is primarily designed as an analytical standard, this principle is leveraged in the development of "deuterated drugs" to potentially improve their pharmacokinetic properties, such as increasing half-life or reducing the formation of toxic metabolites.[5]
Synthesis and Characterization Overview
While a detailed, step-by-step synthesis protocol is proprietary and not publicly available, the general strategy involves the synthesis of a deuterated precursor followed by its incorporation into the final molecule.
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Synthesis of Deuterated Precursor : The synthesis would likely begin with the creation of deuterated ethylenediamine (D₂N-CD₂-CD₂-ND₂), which serves as the precursor for the imidazolidine ring.
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Ring Formation : This deuterated precursor is then reacted with appropriate reagents to form the 2-aminoimidazoline-d4 ring.
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Coupling Reaction : The final step involves coupling the 2-aminoimidazoline-d4 with the 5-bromo-6-aminoquinoxaline core structure.
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Salt Formation and Purification : The resulting Brimonidine-d4 free base is then reacted with L-tartaric acid to form the tartrate salt, which is subsequently purified, typically by recrystallization, to yield the final high-purity product.
Characterization Workflow: The identity and purity of the synthesized Brimonidine-d4 L-Tartrate must be rigorously confirmed. This self-validating system ensures the material is suitable for its intended use.
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Mass Spectrometry (MS) : Confirms the molecular weight of the deuterated compound (446.25 g/mol ) and establishes the incorporation of four deuterium atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the overall structure and the absence of proton signals in the deuterated positions of the imidazolidine ring. ¹³C NMR confirms the carbon skeleton.
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High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities. The retention time should be nearly identical to that of non-labeled brimonidine.[2][14][15]
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